2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride
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Overview
Description
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their stimulant effects on the central nervous system due to their structural similarity to monoamines. This compound is often used in research and forensic applications .
Preparation Methods
The synthesis of 2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride involves several steps. Typically, the starting material is 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including reductive amination and methylation to yield the final product. Industrial production methods often involve optimizing these reactions to increase yield and purity .
Chemical Reactions Analysis
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in a research context.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception and mood .
Comparison with Similar Compounds
2,5-Dimethoxy-N,N-dimethylphenethylamine hydrochloride is similar to other phenethylamines such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent psychedelic effects and selective agonism at serotonin receptors.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Exhibits similar effects but with variations in potency and duration.
2,5-Dimethoxy-4-propylamphetamine (DOPR): Another analog with comparable effects but differing in potency.
These compounds share structural similarities but differ in their pharmacological profiles and potency, highlighting the unique properties of this compound .
Properties
CAS No. |
64057-69-8 |
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Molecular Formula |
C12H20ClNO2 |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-13(2)8-7-10-9-11(14-3)5-6-12(10)15-4;/h5-6,9H,7-8H2,1-4H3;1H |
InChI Key |
DBVBBWJJAUGFCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C(C=CC(=C1)OC)OC.Cl |
Origin of Product |
United States |
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